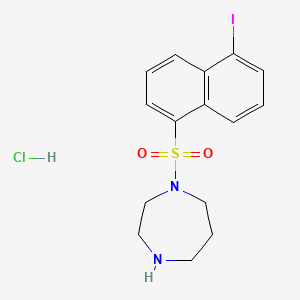

ML-7

Description

Properties

IUPAC Name |

1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN2O2S/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18/h1-2,4-7,17H,3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJIACZUFWBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148917 | |

| Record name | ML 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109376-83-2 | |

| Record name | ML 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109376-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ML 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109376832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ML 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2C2LB77BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ML-7 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the downstream signaling pathways affected by ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). The information presented herein is intended to support research and drug development efforts by elucidating the molecular mechanisms through which ML-7 exerts its cellular effects.

Core Mechanism of Action

ML-7 is a naphthalene sulfonamide derivative that acts as a competitive inhibitor of ATP binding to the catalytic domain of MLCK.[1][2] This inhibition is highly selective for MLCK, with a significantly lower affinity for other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC).[1][3] The primary molecular consequence of MLCK inhibition by ML-7 is the reduced phosphorylation of the regulatory light chain of myosin II (MLC20), a critical event in the initiation of smooth muscle contraction and other cellular processes involving actomyosin contractility.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ML-7 activity and its effects on downstream cellular processes.

Table 1: Kinase Inhibitory Activity of ML-7

| Kinase | Inhibition Constant (Ki) | IC50 | Notes |

| Myosin Light Chain Kinase (MLCK) | 0.3 µM[1][2][3] | 0.3-0.4 µM[3] | Highly selective target. |

| Protein Kinase A (PKA) | 21 µM[1][3] | - | Approximately 70-fold less sensitive than MLCK. |

| Protein Kinase C (PKC) | 42 µM[1][3] | - | Approximately 140-fold less sensitive than MLCK. |

| CaM-KI | - | 6 µM[3] | Approximately 15-20 fold less sensitive than MLCK. |

Table 2: Effects of ML-7 on Myosin Light Chain (MLC20) Phosphorylation

| Cell/Tissue Type | ML-7 Concentration | Effect on MLC20 Phosphorylation | Reference |

| Rat Mesenteric Lymphatics | 10 µM | ~80% decrease in pMLC20/MLC20 ratio | [4] |

| Rat Cervical Lymphatics | 10 µM | Significant decrease in di-phosphorylated MLC20 | [5] |

| Human Lung Microvascular Endothelial Cells | 10 µM | Attenuated LPS-induced increase in mono-phosphorylated MLC20 | [6] |

Table 3: IC50 Values of ML-7 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MCF-7 | Breast Cancer | 150 nM | [7] |

| MDA-MB-231 | Breast Cancer | 11.2–50.6 µM (for derivatives) | [8] |

Downstream Signaling Pathways

Inhibition of MLCK by ML-7 triggers a cascade of downstream events, impacting several critical cellular functions.

Regulation of Smooth Muscle Contraction

The most well-characterized downstream effect of ML-7 is the relaxation of smooth muscle. By inhibiting MLCK, ML-7 prevents the phosphorylation of MLC20, which is a prerequisite for the interaction of myosin with actin filaments and subsequent muscle contraction. This leads to vasodilation and relaxation of other smooth muscle tissues.[1][4]

Induction of Apoptosis via p38 MAPK Pathway

ML-7 has been demonstrated to induce apoptosis in various cell types, including cancer cells.[9] This pro-apoptotic effect is mediated, at least in part, through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10] Inhibition of MLCK by ML-7 leads to the activation of p38 MAPK, which in turn modulates the expression of key apoptosis-related proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as cleaved caspase-9 and caspase-3.[9]

Regulation of Tight Junctions and Endothelial Permeability

ML-7 plays a significant role in modulating the integrity of tight junctions, which are critical for maintaining the barrier function of endothelial and epithelial cell layers. By inhibiting MLCK, ML-7 prevents the phosphorylation of MLC20, which is required for the tension-generating contraction of the perijunctional actomyosin ring. This contraction can lead to the disassembly and internalization of tight junction proteins such as Zonula Occludens-1 (ZO-1) and occludin.[9][11][12] Consequently, ML-7 can preserve tight junction structure, reduce endothelial permeability, and has shown potential in ameliorating conditions like vascular endothelial dysfunction and atherosclerosis.[9][12] The regulation of endothelial permeability by ML-7 may also involve the MAP/ERK and MAP/JNK signaling pathways.[13]

Modulation of Cell Migration and Invasion

The role of MLCK in cell migration is linked to its regulation of the actomyosin cytoskeleton, which provides the contractile forces necessary for cell movement. Inhibition of MLCK by ML-7 has been shown to decrease the migration and invasion of cancer cells.[14][15] While the precise downstream signaling is still being fully elucidated, it is understood that by preventing MLC20 phosphorylation, ML-7 disrupts the coordinated cytoskeletal dynamics required for cell motility. This can involve pathways such as the Ras/ERK pathway.[15]

References

- 1. Myosin light chain kinase: pulling the strings of epithelial tight junction function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of myosin light chain phosphorylation decreases rat mesenteric lymphatic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of myosin light chain kinase inhibition on contractility, force development and myosin light chain 20 phosphorylation of rat cervical and thoracic duct lymphatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The suppression of myosin light chain (MLC) phosphorylation during the response to lipopolysaccharide (LPS): beneficial or detrimental to endothelial barrier? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Contributions of Myosin Light Chain Kinase to Regulation of Epithelial Paracellular Permeability and Mucosal Homeostasis | MDPI [mdpi.com]

- 10. mybiosource.com [mybiosource.com]

- 11. jrturnerlab.com [jrturnerlab.com]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uknowledge.uky.edu [uknowledge.uky.edu]

- 15. researchgate.net [researchgate.net]

ML-7: A Comprehensive Technical Guide to its Molecular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-7, a naphthalene sulfonamide derivative, is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). This technical guide provides an in-depth analysis of the molecular targets of ML-7, with a primary focus on its interaction with MLCK. It details the quantitative binding affinities, explores the binding site within the kinase domain, and outlines the key signaling pathways modulated by ML-7. Furthermore, this document furnishes detailed experimental protocols for assessing kinase inhibitor specificity and target engagement, and visualizes complex biological processes and workflows through meticulously crafted diagrams. This guide is intended to serve as a critical resource for researchers and professionals engaged in kinase inhibitor research and drug development.

Introduction

ML-7, chemically known as 1-(5-Iodonaphthalen-1-yl)sulfonyl)-1H-hexahydro-1,4-diazepine, is a well-characterized small molecule inhibitor widely utilized in cell biology to probe the function of Myosin Light Chain Kinase (MLCK).[1] MLCK is a pivotal enzyme in the regulation of smooth muscle contraction and is implicated in a variety of other cellular processes, including cell migration, adhesion, and endothelial barrier function.[2] By competitively binding to the ATP-binding site of MLCK, ML-7 effectively blocks the phosphorylation of the myosin regulatory light chain, thereby inhibiting actomyosin contractility.[1][2][3] Understanding the precise molecular interactions of ML-7 with its primary and off-target kinases is crucial for its application as a research tool and for the development of more specific therapeutic agents.

Molecular Targets of ML-7

The primary molecular target of ML-7 is Myosin Light Chain Kinase (MLCK) . However, like many kinase inhibitors, ML-7 exhibits a degree of off-target activity, most notably against Protein Kinase A (PKA) and Protein Kinase C (PKC).[3][4]

Quantitative Data on Target Binding

The inhibitory potency of ML-7 is typically quantified by its inhibitor constant (Ki) and its half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for ML-7 against its primary and major off-targets.

| Target | Inhibition Metric | Value (µM) | Notes |

| Myosin Light Chain Kinase (MLCK) | Ki | 0.3 | Potent and selective inhibition.[3][4] |

| IC50 | 0.3-0.4 | Determined in in vitro kinase assays.[5] | |

| Protein Kinase A (PKA) | Ki | 21 | Approximately 70-fold less potent than against MLCK.[3][4] |

| Protein Kinase C (PKC) | Ki | 42 | Approximately 140-fold less potent than against MLCK.[3][4] |

| Ca2+/Calmodulin-dependent Protein Kinase I (CaM-KI) | IC50 | 6 | Approximately 15-20 fold less potent than against MLCK.[5] |

Binding Site and Mechanism of Action

ML-7 functions as a reversible, ATP-competitive inhibitor of MLCK.[3] This mechanism dictates that ML-7 binds to the active site of the kinase, specifically within the ATP-binding pocket, thereby preventing the binding of ATP and the subsequent phosphorylation of the myosin light chain.[1][2][6][7]

The selectivity of ML-7 for MLCK over other kinases like PKA and PKC can be attributed to subtle differences in the amino acid composition and conformation of their respective ATP-binding sites.[8]

Signaling Pathways

ML-7's primary effect is the inhibition of the MLCK-mediated signaling pathway, which is central to smooth muscle contraction.

Smooth Muscle Contraction Signaling Pathway

The following diagram illustrates the canonical pathway for smooth muscle contraction and the point of inhibition by ML-7.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of ML-7 and other kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

-

Purified recombinant MLCK

-

Myosin light chain (MLC) as a substrate

-

ML-7 stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA, 2 mM DTT)

-

[γ-³³P]ATP

-

ATP solution

-

96-well phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare Serial Dilutions: Prepare a series of dilutions of ML-7 in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

-

Assay Plate Setup: In a 96-well plate, add the kinase reaction buffer.

-

Add Inhibitor: Add the serially diluted ML-7 or DMSO (vehicle control) to the appropriate wells.

-

Add Kinase: Add the purified MLCK to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of MLC substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for MLCK.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Stop Reaction and Capture Substrate: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated MLC will bind to the filter.

-

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Scintillation Counting: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each ML-7 concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of an inhibitor in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation.

Materials:

-

Cell culture of interest

-

ML-7 stock solution

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

-

Thermal cycler

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against MLCK

-

Loading control antibody (e.g., GAPDH)

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Treatment: Treat cultured cells with ML-7 at the desired concentration or with a vehicle control for a specific duration (e.g., 1-2 hours).

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration and prepare samples for SDS-PAGE.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against MLCK. Also, probe for a loading control.

-

Detection and Analysis: Use an HRP-conjugated secondary antibody and a chemiluminescence substrate for detection. Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of ML-7 indicates target engagement.

Conclusion

ML-7 is a valuable pharmacological tool for the study of MLCK-dependent cellular processes. Its high potency and selectivity for MLCK, coupled with its cell permeability, make it a standard inhibitor in many research applications. This technical guide has provided a comprehensive overview of ML-7's molecular targets, its ATP-competitive mechanism of action, and its role in the smooth muscle contraction pathway. The detailed experimental protocols offer a practical resource for researchers aiming to investigate the effects of ML-7 and other kinase inhibitors. A thorough understanding of the principles and methodologies outlined herein is essential for the accurate interpretation of experimental results and for advancing the field of kinase-targeted drug discovery.

References

- 1. Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Competitive inhibition - Wikipedia [en.wikipedia.org]

- 7. experts.umn.edu [experts.umn.edu]

- 8. academic.oup.com [academic.oup.com]

The Myosin Light Chain Kinase Inhibitor ML-7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-7, chemically known as 1-(5-Iodonaphthalene-1-sulfonyl)homopiperazine, is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). Its ability to reversibly and competitively block the ATP-binding site of MLCK has made it an invaluable tool in dissecting the physiological and pathological roles of myosin light chain phosphorylation. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental applications of ML-7. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in areas where MLCK-mediated signaling is a key focus, such as smooth muscle physiology, cell motility, and vascular biology.

Discovery and Pharmacological Profile

The discovery of ML-7 as a selective MLCK inhibitor has been pivotal for cellular and physiological studies. It is a naphthalenesulfonamide derivative that exhibits high affinity for MLCK.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of ML-7 have been extensively characterized. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Target Enzyme | Species/Cell Type | Reference(s) |

| Ki | 0.3 µM | Myosin Light Chain Kinase (MLCK) | Smooth Muscle | [1] |

| IC50 | 300 nM | Myosin Light Chain Kinase (MLCK) | Not specified | [2] |

| Ki | 21 µM | Protein Kinase A (PKA) | Ehrlich cells | [1] |

| Ki | 42 µM | Protein Kinase C (PKC) | Ehrlich cells | [1] |

Mechanism of Action

ML-7 functions as a reversible and ATP-competitive inhibitor of MLCK.[1] This means that ML-7 binds to the ATP-binding pocket of the MLCK enzyme, thereby preventing the binding of ATP and the subsequent phosphorylation of the myosin light chain. This inhibition is crucial in processes that are dependent on the contraction of the actin-myosin cytoskeleton.

Signaling Pathway of MLCK and Inhibition by ML-7

Myosin Light Chain Kinase (MLCK) plays a central role in the regulation of smooth muscle contraction and other cellular processes involving cytoskeletal dynamics. The activation of MLCK is typically initiated by an increase in intracellular calcium levels, which leads to the formation of a Ca2+/calmodulin complex that binds to and activates MLCK. Activated MLCK then phosphorylates the regulatory light chain of myosin II, which in turn triggers a conformational change in the myosin head, enabling its interaction with actin filaments and leading to muscle contraction or cellular tension. ML-7 specifically intervenes in this pathway by blocking the ATP binding site on MLCK, thus preventing the phosphorylation of the myosin light chain and inhibiting the downstream effects.

Synthesis of ML-7

General Synthetic Scheme

The synthesis involves a nucleophilic substitution reaction where the amine group of homopiperazine attacks the sulfonyl chloride of 5-iodonaphthalene-1-sulfonyl chloride, leading to the formation of the sulfonamide bond and elimination of hydrogen chloride.

Experimental Protocols

Preparation of ML-7 Stock Solutions

For in vitro and in vivo experiments, ML-7 hydrochloride is typically dissolved in an appropriate solvent to create a stock solution.

-

For cell culture experiments: A stock solution of 10 mM ML-7 can be prepared in 50% ethanol.[1] This stock solution should be stored at -20°C.

-

Alternative solvents: ML-7 hydrochloride is also soluble in DMSO.

In Vitro MLCK Inhibition Assay

The inhibitory effect of ML-7 on MLCK activity can be determined using a kinase assay. This assay measures the phosphorylation of a substrate by MLCK in the presence and absence of the inhibitor.

Materials:

-

Purified MLCK enzyme

-

Myosin light chain (MLC) as substrate

-

ATP (radiolabeled or with a detection system like ADP-Glo™)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, and Ca²⁺/Calmodulin)

-

ML-7 at various concentrations

-

Detection reagents (e.g., for radioactivity or luminescence)

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, MLCK enzyme, and MLC substrate.

-

Add varying concentrations of ML-7 to the reaction mixture. Include a control with no inhibitor.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of phosphorylated MLC.

-

Plot the percentage of MLCK activity against the concentration of ML-7 to determine the IC₅₀ value.

Cell-Based Assays for Studying MLCK Function

ML-7 is widely used in cell-based assays to investigate the role of MLCK in various cellular processes.

Example: Inhibition of Smooth Muscle Contraction

-

Prepare isolated smooth muscle strips (e.g., from rabbit aorta).

-

Mount the strips in an organ bath containing a physiological salt solution and aerate with 95% O₂ and 5% CO₂ at 37°C.

-

Induce contraction with an agonist (e.g., phenylephrine or KCl).

-

Once a stable contraction is achieved, add ML-7 at various concentrations to the bath.

-

Record the relaxation of the muscle strip to determine the inhibitory effect of ML-7 on smooth muscle contraction.

Example: Western Blot Analysis of MLC Phosphorylation

-

Culture cells of interest (e.g., vascular endothelial cells or smooth muscle cells) to the desired confluency.

-

Treat the cells with ML-7 at a specific concentration and for a defined duration.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies specific for phosphorylated MLC and total MLC.

-

Use densitometry to quantify the levels of phosphorylated MLC relative to total MLC to assess the inhibitory effect of ML-7.[3]

Purification and Characterization of ML-7

Following synthesis, ML-7 needs to be purified and its identity confirmed.

Purification

Purification of the synthesized ML-7 can be achieved using standard chromatography techniques.

Characterization

The identity and purity of the synthesized ML-7 can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the ML-7 molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound, confirming the presence of the desired product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.

Conclusion

ML-7 is a powerful and selective pharmacological tool for the investigation of MLCK-mediated signaling pathways. Its well-characterized inhibitory activity and mechanism of action make it an essential compound for researchers in various fields of biomedical science. This technical guide provides a foundational understanding of ML-7, from its discovery and synthesis to its practical application in experimental settings. As research into the intricate roles of MLCK continues, the utility of ML-7 as a specific inhibitor will undoubtedly remain critical for future discoveries.

References

ML-7's Impact on the Cellular Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), on the cellular cytoskeleton. ML-7 serves as a critical tool for investigating the diverse cellular processes regulated by actomyosin contractility. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

ML-7 is a naphthalene sulfonamide derivative that acts as a potent, selective, and reversible inhibitor of MLCK.[1] Its primary mechanism involves competing with ATP for the binding site on the MLCK enzyme.[2] This inhibition prevents the phosphorylation of the myosin regulatory light chain (MLC), a critical step for initiating actin-myosin interaction and subsequent cellular contraction.[3][4]

The inhibitory effect of ML-7 is highly selective for MLCK. While it inhibits smooth muscle MLCK with a high affinity, its affinity for other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), is significantly lower, making it a specific tool for studying MLCK-dependent pathways.[2][5]

Effects on Cytoskeletal Structure and Function

The inhibition of MLCK by ML-7 leads to a cascade of effects on the cellular cytoskeleton, primarily by disrupting the integrity and function of the actomyosin network.

-

Disruption of Actomyosin Contractility: By preventing MLC phosphorylation, ML-7 directly inhibits the motor activity of myosin II. This leads to a reduction in the tension and contractility of the actomyosin cytoskeleton. This process is essential for numerous cellular functions, including cell adhesion, migration, and morphogenesis.[6][7]

-

Alterations in Cell Morphology: Treatment with ML-7 often results in significant changes to cell shape. For instance, it can cause a dose-dependent decrease in the phosphorylation of MLC20, leading to cell rounding and an increase in cell death in smooth muscle cells.[2] In embryonic development studies, ML-7 treatment disrupts the organized packing of cells and leads to a rounded phenotype.[6]

-

Inhibition of Stress Fiber Formation: Stress fibers, which are contractile bundles of actin and myosin filaments, are crucial for maintaining cell adhesion and shape. The formation and maintenance of these structures are dependent on MLCK-mediated contractility. Consequently, ML-7 treatment leads to the disassembly of stress fibers.

-

Impact on Cell Migration: Cell motility is heavily reliant on the dynamic regulation of the actomyosin cytoskeleton. By inhibiting contractility, ML-7 can significantly impair cell migration. This has been observed in various cell types, including vascular smooth muscle cells.[5]

-

Vascular Endothelial Dysfunction: ML-7 has been shown to improve vascular endothelial dysfunction and reduce hyperpermeability.[3] It achieves this by regulating the expression of tight junction proteins through mechanisms involving MLCK and MLC phosphorylation.[2]

-

Induction of Apoptosis: In some cell lines, such as MCF-10A breast cancer cells, inhibition of MLCK by ML-7 can induce the activation of caspase-3, a key executioner of apoptosis.[2] This effect is linked to the disruption of cell adhesion and cytoskeletal integrity.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of ML-7 inhibition across different kinases, highlighting its selectivity for MLCK.

| Parameter | Target Kinase | Value | Species/Cell Type | Reference |

| Kᵢ | Myosin Light Chain Kinase (MLCK) | 0.3 µM (300 nM) | Smooth Muscle | [2][5] |

| Kᵢ | Protein Kinase A (PKA) | 21 µM | Ehrlich cells | [2][5] |

| Kᵢ | Protein Kinase C (PKC) | 42 µM | Ehrlich cells | [2][5] |

| IC₅₀ | Rabbit Portal Vein α1-adrenoceptor NSCC | 0.8 µM | Rabbit | [1][8] |

| Half-maximal stimulation of KCC | Volume-sensitive kinase | ~20 µM | Mammalian Red Blood Cells | [9] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by ML-7 and a typical experimental workflow for studying its effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for common experiments involving ML-7.

This protocol describes a general procedure for treating adherent cell lines (e.g., MCF-7, HUVEC) with ML-7 to observe its effects on the cytoskeleton.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)[10][11]

-

Sterile glass coverslips

-

Multi-well plates (e.g., 6-well or 24-well)

-

ML-7 Hydrochloride (Stock solution typically prepared in 50% ethanol at 10 mM)[2]

-

Vehicle control (e.g., 50% ethanol)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Aseptically place sterile glass coverslips into the wells of a multi-well plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.[12]

-

Adherence: Incubate the cells for at least 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for proper adherence and spreading.[13]

-

Preparation of Working Solutions: Prepare the desired final concentrations of ML-7 by diluting the stock solution in fresh, pre-warmed complete culture medium. A typical working concentration ranges from 1 µM to 30 µM. Prepare a vehicle control using the same final concentration of the solvent (e.g., ethanol).[2]

-

Treatment: Carefully aspirate the old medium from the wells. Gently wash the cells once with warm PBS.

-

Add the medium containing ML-7 or the vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired duration. The incubation time can vary from 30 minutes to several hours depending on the specific experimental goals.

-

Proceed to Analysis: Following incubation, the cells are ready for downstream analysis, such as immunofluorescence staining, cell lysis for western blotting, or live-cell imaging.

This protocol details the steps to visualize F-actin and phosphorylated myosin light chain (pMLC) in cells treated with ML-7.

Materials:

-

Treated cells on coverslips (from Protocol 1)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.1% - 0.5% Triton X-100 in PBS[14][15]

-

Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Rabbit anti-phospho-Myosin Light Chain 2 (Ser19) antibody, diluted in blocking buffer.

-

Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG, diluted in blocking buffer.

-

F-actin Stain: Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin), diluted in blocking buffer.[14]

-

Nuclear Stain (optional): DAPI or Hoechst solution.[12]

-

Antifade mounting medium.

-

Microscope slides and clear nail polish.

Procedure:

-

Fixation: After ML-7 treatment, gently aspirate the culture medium. Wash the cells twice with pre-warmed PBS. Add the 4% PFA fixation solution and incubate for 15-20 minutes at room temperature.[12][16]

-

Washing: Aspirate the PFA and wash the cells three times with PBS, 5 minutes for each wash.

-

Permeabilization: Add the permeabilization solution (e.g., 0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. This step is necessary to allow antibodies to access intracellular targets.[14][16]

-

Washing: Wash the cells three times with PBS.

-

Blocking: Add the blocking buffer and incubate for at least 1 hour at room temperature to reduce non-specific antibody binding.[16]

-

Primary Antibody Incubation: Aspirate the blocking buffer. Add the primary antibody solution (anti-pMLC) and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with a wash buffer (e.g., PBS with 0.02% Tween 20) for 5 minutes each.[13]

-

Secondary Antibody and Phalloidin Incubation: Add a solution containing both the fluorescently-conjugated secondary antibody and the fluorescently-conjugated phalloidin. Incubate for 1-2 hours at room temperature, protected from light.[12]

-

Washing: Wash the cells three times with the wash buffer, followed by a final rinse with PBS.

-

Nuclear Staining (Optional): If desired, incubate with DAPI or Hoechst solution for 5-10 minutes. Wash twice with PBS.[12]

-

Mounting: Carefully remove the coverslips from the wells using fine-tipped forceps. Invert and mount them onto a microscope slide with a drop of antifade mounting medium.

-

Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying. Allow it to dry completely. Store the slides at 4°C, protected from light, until imaging.[12]

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope, capturing images with the appropriate filter sets for each fluorophore.

Conclusion

ML-7 is an invaluable pharmacological tool for dissecting the roles of MLCK in cytoskeletal dynamics and cellular physiology. Its high selectivity allows for the specific interrogation of MLCK-dependent pathways, revealing its critical involvement in cell contractility, morphology, migration, and survival. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to design and execute rigorous experiments, ultimately advancing our understanding of the complex interplay between signaling cascades and the cellular cytoskeleton.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction and permeability via the mitogen-activated protein kinase pathway in a rabbit model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actin, Myosin, and Cell Movement - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. A Quantitative Analysis of Contractility in Active Cytoskeletal Protein Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myosin light chain kinase-independent inhibition by ML-9 of murine TRPC6 channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Candidate inhibitor of the volume-sensitive kinase regulating K-Cl cotransport: the myosin light chain kinase inhibitor ML-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mcf7.com [mcf7.com]

- 12. benchchem.com [benchchem.com]

- 13. andrewslab.ca [andrewslab.ca]

- 14. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]

- 15. cellproduce.co.jp [cellproduce.co.jp]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to In Vitro Studies Using ML-7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), in in vitro research. It covers its mechanism of action, key quantitative data, detailed experimental protocols, and its application in various cellular studies.

Introduction to ML-7

ML-7, chemically known as 1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride, is a widely used pharmacological tool for investigating cellular processes regulated by Myosin Light Chain Kinase (MLCK). It is a cell-permeable compound that acts as a reversible and ATP-competitive inhibitor of MLCK. The primary target of ML-7 is smooth muscle MLCK, making it an invaluable reagent for studying smooth muscle contraction, cell migration, endothelial permeability, and other physiological and pathological processes involving the phosphorylation of myosin light chains.[1][2]

Mechanism of Action and Signaling Pathway

ML-7 exerts its inhibitory effect by competing with ATP for the binding site on the MLCK enzyme. This prevents the transfer of a phosphate group from ATP to the regulatory light chain of myosin II (MLC). The phosphorylation of MLC is a critical step for initiating the interaction between actin and myosin, which generates the force required for cell contraction and motility.

The core signaling pathway inhibited by ML-7 is initiated by an increase in intracellular calcium concentration (Ca²⁺). This increase can be triggered by various stimuli, such as neurotransmitters or hormones, leading to the activation of L-type voltage-gated calcium channels.[3] The influx of Ca²⁺ leads to its binding with calmodulin (CaM). The Ca²⁺-CaM complex then binds to and activates MLCK. Activated MLCK phosphorylates MLC, enabling the assembly of actin-myosin filaments and subsequent cellular responses. ML-7 directly inhibits the catalytic activity of MLCK, thereby blocking all downstream events.

Quantitative Data: Kinase Selectivity Profile

While ML-7 is a potent inhibitor of MLCK, its selectivity is a critical factor in experimental design and data interpretation. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to consider. ML-7 exhibits significantly higher potency for MLCK compared to other kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).

| Kinase Target | Inhibitory Constant (Ki) | Reference |

| Myosin Light Chain Kinase (MLCK) | 300 nM (0.3 µM) | |

| Protein Kinase A (PKA) | 21 µM | |

| Protein Kinase C (PKC) | 42 µM |

This table demonstrates that ML-7 is approximately 70-fold more selective for MLCK than for PKA and 140-fold more selective for MLCK than for PKC.

Experimental Protocols

Here we provide detailed methodologies for common in vitro experiments utilizing ML-7.

General Preparation and Cell Treatment

Stock Solution Preparation:

-

ML-7 hydrochloride is soluble in DMSO (up to 50-100 mM) and ethanol.[4] A common stock solution is 10 mM in 50% ethanol.[1]

-

Store stock solutions at -20°C.

-

For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all conditions, including the vehicle control, and is non-toxic to the cells.

Cell Treatment Workflow: The general workflow for treating cultured cells involves plating, allowing for adherence, optional serum starvation, and then incubation with ML-7 for a specified duration before analysis.

Western Blotting for MLC Phosphorylation

This technique is used to quantify the phosphorylation status of MLC, providing a direct measure of MLCK activity in cells.

Protocol:

-

Cell Lysis: After treatment with ML-7, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MLC (pMLC) and total MLC (as a loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify band intensities using densitometry software. The ratio of pMLC to total MLC indicates the level of MLCK activity. A dose-dependent decrease in this ratio is expected with ML-7 treatment.[1]

Cell Migration and Invasion Assays

ML-7 is frequently used to investigate the role of MLCK in cell motility.

Modified Boyden Chamber (Transwell) Assay Protocol:

-

Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the upper side of the membrane with a basement membrane extract like Matrigel.[5]

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing various concentrations of ML-7 or a vehicle control. Seed the cells into the upper chamber of the transwell insert.

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 8-24 hours) at 37°C.[6]

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

-

Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several microscopic fields. A reduction in migrated cells is expected with ML-7 treatment.[6]

In Vitro Smooth Muscle Contraction Assay

This type of assay assesses the direct effect of ML-7 on the contractile function of smooth muscle cells.

Protocol using Cultured Smooth Muscle Cells on Flexible Substrates:

-

Culture Preparation: Culture primary smooth muscle cells (SMCs) on a flexible substrate, such as a silicone (polydimethyl siloxane) membrane. Tension forces generated by the cells cause visible wrinkles in the substrate.[7][8]

-

Baseline Measurement: Establish a baseline level of wrinkling, which corresponds to the basal contractile tone of the SMCs.

-

Inhibitor Treatment: Add ML-7 at various concentrations to the culture medium and incubate. A decrease in wrinkling indicates muscle relaxation due to MLCK inhibition.

-

Agonist Stimulation: To test the inhibitory effect, pre-incubate the cells with ML-7 and then stimulate them with a contractile agonist (e.g., KCl, carbachol).[7]

-

Analysis: Document the changes in wrinkling via microscopy. The degree of wrinkling can be quantified using image analysis software. ML-7 is expected to reduce both basal contraction and agonist-induced contraction.[7]

Summary

ML-7 is a cornerstone tool for in vitro studies of cellular mechanics and signaling. Its well-defined mechanism of action as a selective MLCK inhibitor allows researchers to dissect the role of myosin phosphorylation in a multitude of biological processes. When using ML-7, it is crucial to consider its selectivity profile and to include appropriate vehicle controls and dose-response experiments for robust and reliable data. The protocols and data presented in this guide serve as a foundational resource for designing and executing rigorous in vitro experiments with ML-7.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mesenchymal stem cells derived from breast cancer tissue promote the proliferation and migration of the MCF-7 cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contraction of vascular smooth muscle in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

The Role of ML-7 in Modulating Actin-Myosin Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of ML-7, a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK). We delve into the core mechanism of ML-7's action on the actin-myosin contractile apparatus, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating cellular contractility, cytoskeletal dynamics, and related pathological conditions.

Introduction to ML-7 and Actin-Myosin Interaction

The interaction between actin and myosin is the fundamental force-generating mechanism in both muscle and non-muscle cells, driving a vast array of physiological processes including muscle contraction, cell migration, cell division, and maintenance of cell shape.[1] This intricate process is tightly regulated by a cascade of signaling events, primarily centered on the phosphorylation of the regulatory light chain of myosin II (MLC20).

Myosin Light Chain Kinase (MLCK) is a key enzyme in this regulatory pathway. As a calcium/calmodulin-dependent protein kinase, MLCK catalyzes the phosphorylation of MLC20, which in turn activates the ATPase activity of myosin and promotes the assembly of myosin into functional bipolar filaments.[2] This phosphorylation event is the critical switch that initiates the cyclical interaction of myosin heads with actin filaments, leading to force generation and contraction.

ML-7, a naphthalenesulfonamide derivative, has emerged as a crucial pharmacological tool for dissecting the role of MLCK in these processes. It acts as a potent, reversible, and ATP-competitive inhibitor of MLCK, exhibiting a high degree of selectivity over other protein kinases.[3] This specificity makes ML-7 an invaluable reagent for investigating the downstream consequences of MLCK inhibition and for exploring its therapeutic potential in diseases characterized by aberrant actin-myosin-based contractility.

Mechanism of Action of ML-7

ML-7 exerts its inhibitory effect on MLCK through competitive binding to the ATP-binding pocket of the enzyme.[4] By occupying this site, ML-7 prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to the serine-19 residue of the myosin regulatory light chain. This inhibition is reversible, meaning that the effect of ML-7 can be washed out, allowing for the study of the dynamic nature of MLCK-mediated signaling.

The high selectivity of ML-7 for MLCK is a key advantage in its experimental application. While it can inhibit other kinases at higher concentrations, its affinity for MLCK is significantly greater.[3][5] This allows for targeted inhibition of the MLCK pathway with minimal off-target effects at appropriate concentrations.

Quantitative Data

The inhibitory potency and selectivity of ML-7 have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Constants of ML-7 for Various Kinases

| Kinase | Inhibition Constant (Ki) | Reference |

| Myosin Light Chain Kinase (MLCK) | 0.3 µM | [3] |

| Protein Kinase A (PKA) | 21 µM | [3] |

| Protein Kinase C (PKC) | 42 µM | [3] |

Table 2: IC50 Values of ML-7 in Cellular and Biochemical Assays

| Assay | IC50 Value | Reference |

| MLCK (in vitro) | 0.3 - 0.4 µM | [6] |

| CaM-KI (in vitro) | 6 µM | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway of Actin-Myosin Contraction and Inhibition by ML-7

Caption: Signaling pathway of actin-myosin contraction and its inhibition by ML-7.

Experimental Workflow for Western Blotting of Phosphorylated Myosin Light Chain

Caption: A typical experimental workflow for Western blot analysis of p-MLC.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to study the effects of ML-7 on actin-myosin interaction.

MLCK Kinase Assay

This assay directly measures the enzymatic activity of MLCK and its inhibition by ML-7.

Materials:

-

Purified MLCK enzyme

-

Myosin light chain (MLC) substrate

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 20 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

ML-7

-

ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper and scintillation counter

Procedure (using ADP-Glo™ Assay):

-

Prepare a serial dilution of ML-7 in the kinase reaction buffer.

-

In a 96-well plate, add the diluted ML-7 or vehicle control.

-

Add purified MLCK enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of MLC substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay System according to the manufacturer's instructions.

-

Plot the percentage of MLCK activity against the concentration of ML-7 to determine the IC50 value.

Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)

This technique is used to quantify the levels of phosphorylated MLC in cells treated with ML-7.

Materials:

-

Cultured cells (e.g., smooth muscle cells, endothelial cells)

-

ML-7

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against phosphorylated MLC (p-MLC)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat cells with various concentrations of ML-7 or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.[7]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

-

Block the membrane for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary anti-p-MLC antibody overnight at 4°C.[4]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence Staining of Phosphorylated Myosin Light Chain

This method allows for the visualization of the subcellular localization and distribution of p-MLC following ML-7 treatment.

Materials:

-

Cells grown on coverslips

-

ML-7

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against p-MLC

-

Fluorescently labeled secondary antibody

-

Phalloidin conjugated to a fluorescent dye (for actin staining)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a culture dish and allow them to adhere and grow.

-

Treat the cells with ML-7 or vehicle.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.[8]

-

Wash the cells with PBS and permeabilize them with permeabilization buffer.[8]

-

Block non-specific antibody binding with blocking buffer for 1 hour.[8]

-

Incubate the cells with the primary anti-p-MLC antibody for 1-2 hours at room temperature or overnight at 4°C.[8]

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature, protected from light.[8]

-

Wash the cells and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope and capture images.

Cell Contraction Assay

This assay measures the ability of cells to contract a collagen gel, a process dependent on actin-myosin interaction.

Materials:

-

Cultured contractile cells (e.g., fibroblasts, smooth muscle cells)

-

ML-7

-

Type I collagen solution

-

Neutralization solution

-

Cell culture medium

-

24-well culture plates

Procedure:

-

Harvest and resuspend cells in culture medium.

-

Prepare a cold cell-collagen mixture by combining the cell suspension with the collagen solution and neutralization buffer.[3]

-

Pipette the mixture into 24-well plates and allow the gels to polymerize at 37°C for 1 hour.[9]

-

After polymerization, add culture medium containing different concentrations of ML-7 or vehicle to each well.

-

Gently detach the collagen gels from the sides of the wells to allow for contraction.

-

Incubate the plates and monitor the contraction of the collagen gels over time by measuring the change in gel diameter.

-

Quantify the area of the gels at different time points to determine the extent of contraction.

Applications in Research and Drug Development

The specific inhibition of MLCK by ML-7 has made it an indispensable tool in several areas of research and is of significant interest in drug development.

-

Elucidating Cellular Mechanisms: ML-7 is widely used to investigate the role of MLCK-dependent contractility in a multitude of cellular processes, including cell migration, cytokinesis, endothelial barrier function, and smooth muscle physiology.[10][11]

-

Disease Models: In preclinical studies, ML-7 has been employed to explore the therapeutic potential of MLCK inhibition in various diseases. For instance, it has been shown to ameliorate vascular endothelial dysfunction and atherosclerosis in animal models.[10][12] It has also been investigated for its potential to reduce inflammation and tissue damage in conditions like inflammatory bowel disease and acute lung injury.[13]

-

Drug Discovery: ML-7 serves as a reference compound in the development of more potent and specific MLCK inhibitors for therapeutic use. By understanding the structure-activity relationship of ML-7 and its derivatives, medicinal chemists can design novel compounds with improved pharmacological profiles.

Conclusion

ML-7 is a powerful and selective pharmacological inhibitor of Myosin Light Chain Kinase that has significantly advanced our understanding of the role of actin-myosin interaction in a wide range of biological processes. Its utility as a research tool is well-established, and its therapeutic potential continues to be an active area of investigation. This technical guide provides a comprehensive overview of the core principles of ML-7's action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their endeavors to unravel the complexities of cellular contractility and develop novel therapeutic strategies.

References

- 1. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 5. promega.jp [promega.jp]

- 6. researchgate.net [researchgate.net]

- 7. origene.com [origene.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 11. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioscience.co.uk [bioscience.co.uk]

- 13. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

ML-7: Application Notes and Protocols for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML-7 is a potent, cell-permeable, and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] It acts as a reversible, ATP-competitive inhibitor of both Ca²⁺/calmodulin-dependent and -independent smooth muscle MLCKs.[2][3] Due to its crucial role in regulating the actin-myosin cytoskeleton, ML-7 is a widely used tool in cell biology to study a variety of cellular processes including smooth muscle contraction, cell migration, cell adhesion, and apoptosis.[3][4] This document provides detailed application notes and experimental protocols for the use of ML-7 in cell culture.

Mechanism of Action

The primary mechanism of action for ML-7 is the inhibition of MLCK. MLCK phosphorylates the regulatory light chain of myosin II (MLC), which is a critical step for activating myosin's motor function, enabling it to interact with actin filaments to generate contractile force.[5] By inhibiting MLCK, ML-7 prevents MLC phosphorylation, leading to a reduction in actomyosin contractility. This disruption of the cytoskeleton underlies its effects on various cellular functions.[3][5] While highly selective for MLCK, ML-7 can also inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) at significantly higher concentrations.[1][3]

References

- 1. ML7, myosin light chain kinase inhibitor (CAS 109376-83-2) | Abcam [abcam.com]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

How to dissolve ML-7 for experimental use

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML-7 is a potent, cell-permeable, and selective inhibitor of Myosin Light Chain Kinase (MLCK).[1][2] It functions as a reversible, ATP-competitive inhibitor with a high affinity for MLCK, exhibiting a Ki (inhibition constant) of approximately 0.3 µM.[1][2][3] While highly selective for MLCK, it can also inhibit Protein Kinase A (PKA) and Protein Kinase C (PKC) at significantly higher concentrations, with Ki values of 21 µM and 42 µM, respectively.[3] The inhibition of MLCK by ML-7 prevents the phosphorylation of the myosin light chain, a critical step in various cellular processes, including smooth muscle contraction, cell migration, and the regulation of endothelial permeability.[3][4] These application notes provide detailed protocols for the dissolution and experimental use of ML-7.

Mechanism of Action Signaling Pathway

ML-7 primarily targets and inhibits Myosin Light Chain Kinase (MLCK), which is a key enzyme in the regulation of cellular contractility. By competitively binding to the ATP-binding site of MLCK, ML-7 prevents the transfer of phosphate to the myosin light chain (MLC). This inhibition leads to a reduction in phosphorylated MLC (pMLC), thereby preventing myosin-actin interaction and subsequent cellular contraction and stress fiber formation.

Caption: Signaling pathway of ML-7 action.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for ML-7 hydrochloride (CAS: 110448-33-4, Molecular Weight: 452.74 g/mol ).[3][5]

Table 1: Solubility of ML-7

| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |

|---|---|---|---|

| DMSO | >15 to 90 mg/mL[3][5][6] | ~35 to 199 mM[3] | Preferred solvent for stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |

| DMF | 30 mg/mL[5] | ~66 mM | Alternative solvent for stock solutions. |

| 50% Ethanol | 4.5 mg/mL | ~9.9 mM | Limited solubility. |

| Ethanol (Absolute) | ~1 mg/mL[5] | ~2.2 mM | Generally considered insoluble or poorly soluble.[3] |

| Water | Insoluble[3] | Insoluble[3] | One report suggests solubility with sonication and warming.[7] |

| DMSO:PBS (1:1) | 0.5 mg/mL[5] | ~1.1 mM | For preparing intermediate dilutions. |

Table 2: Storage and Stability

| Form | Storage Temperature | Duration | Notes |

|---|---|---|---|

| Solid Powder | -20°C[3] | ≥ 3 years[3][8] | Store under desiccating conditions. |

| Stock Solution | -80°C[3][8] | Up to 1 year[3][8] | Aliquot to avoid repeated freeze-thaw cycles.[3] |

| | -20°C[1][3] | Up to 1 month[1][3] | |

Experimental Protocols

Protocol 1: Preparation of a 10 mM ML-7 Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which is the recommended solvent.

Caption: Workflow for preparing an ML-7 stock solution.

Methodology:

-

Calculation: To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Desired Volume (mL) x 10 mM x 452.74 ( g/mol ) / 1000

-

Example: For 1 mL of a 10 mM stock, weigh out 4.53 mg of ML-7 hydrochloride.

-

-

Reconstitution:

-

Aseptically add the calculated amount of ML-7 powder to a sterile microcentrifuge tube.

-

Add the desired volume of fresh, anhydrous DMSO. Using DMSO that has absorbed moisture can significantly decrease solubility.[3]

-

Tightly cap the tube.

-

-

Dissolution:

-

To facilitate dissolution, gently warm the tube at 37°C for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes.[6]

-

Vortex the solution until all the solid is completely dissolved and the solution is clear.

-

-

Storage:

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for treating cells.

Methodology:

-

Thaw Stock Solution: Thaw an aliquot of the ML-7 stock solution at room temperature. Equilibrate to room temperature and ensure no precipitate has formed.[1]

-

Serial Dilution (Recommended): To ensure accuracy, perform a serial dilution. First, dilute the 10 mM stock solution into a sterile buffer (like PBS) or cell culture medium to create an intermediate stock (e.g., 1 mM).

-

Final Dilution: Further dilute the intermediate stock directly into the final volume of cell culture medium to achieve the desired working concentration (e.g., 10 µM, 40 µM).

-

Calculation (C1V1 = C2V2):

-

C1 = Concentration of stock solution (e.g., 10,000 µM)

-

V1 = Volume of stock solution to add (unknown)

-

C2 = Desired final concentration (e.g., 40 µM)

-

V2 = Final volume of culture medium (e.g., 10 mL)

-

V1 = (C2 x V2) / C1 = (40 µM x 10 mL) / 10,000 µM = 0.04 mL = 4 µL

-

-

Add 4 µL of the 10 mM stock to 10 mL of medium.

-

-

Important Considerations:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.[9]

-

Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO to the culture medium without ML-7. This is crucial for distinguishing the effects of the compound from the effects of the solvent.

-

Mix Thoroughly: Gently mix the medium after adding the ML-7 solution to ensure a homogeneous concentration before adding it to the cells.

-

Protocol 3: General Protocol for a Cell-Based Assay (e.g., MCF-7 cells)

This protocol provides a general workflow for treating an adherent cell line, such as MCF-7, with ML-7.

References

- 1. ML-7 | Myosin light chain kinase (MLCK) inhibitor | Hello Bio [hellobio.com]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Myosin light chain kinase inhibitor ML7 improves vascular endothelial dysfunction via tight junction regulation in a rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. raybiotech.com [raybiotech.com]

- 8. ML-7 hydrochloride | PKA | PKC | Serine/threonin kinase | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for ML-7 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ML-7, a selective inhibitor of Myosin Light Chain Kinase (MLCK), in various research applications. The optimal treatment duration for ML-7 is highly dependent on the specific cell type, experimental endpoint, and the biological process under investigation. This document summarizes key data and provides detailed protocols to guide researchers in determining the optimal conditions for their experiments.

Mechanism of Action

ML-7 is a potent and selective inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and non-muscle cell motility.[1][2] MLCK phosphorylates the regulatory light chain of myosin II (MLC2), an essential step for activating myosin's ATPase activity and enabling its interaction with actin filaments to generate contractile force.[3] By competitively binding to the ATP-binding site of MLCK, ML-7 prevents this phosphorylation event, leading to a reduction in cellular contractility, alterations in cell morphology, and inhibition of cell migration.[1][2]

The inhibitory effect of ML-7 is highly selective for MLCK. The Ki (inhibition constant) of ML-7 for MLCK is approximately 0.3 µM, while its Ki for protein kinase A (PKA) and protein kinase C (PKC) are significantly higher, at 21 µM and 42 µM, respectively, indicating a much lower affinity for these kinases.

Signaling Pathway

The following diagram illustrates the central role of MLCK in the signaling pathway leading to myosin II activation and cellular contraction, and the point of inhibition by ML-7.

Quantitative Data on ML-7 Treatment Duration

The optimal duration of ML-7 treatment is highly variable and depends on the specific research question and experimental system. The following tables summarize quantitative data from various studies to provide a starting point for experimental design.

Table 1: ML-7 Treatment in Cell Migration and Invasion Assays

| Cell Line | ML-7 Concentration (µM) | Treatment Duration | Assay Type | Observed Effect |

| MCF-7 | 10 | 24 hours | Wound Healing | Inhibition of cell migration |

| HEC1A | 10 | 72 hours | Chemoinvasion | Decreased invasion towards HGF |

| RL95 | Not Specified | 24 hours | Invasion | Not Specified |

Table 2: ML-7 Treatment in Apoptosis Assays

| Cell Line | ML-7 Concentration (µM) | Treatment Duration | Assay Type | Observed Effect |

| HepG2 | 20 | 24 hours | Flow Cytometry | No significant change in total apoptosis |

| HepG2 | 20 | 24 hours | Western Blot | Increased cleavage of PARP-1 and caspase-8 |

| MCF-7 | 1 | 4, 12, 24 hours | DNA Fragmentation | Time-dependent increase in DNA fragmentation |

| T47D | 1 | 14, 24, 48 hours | DNA Fragmentation | Time-dependent increase in DNA fragmentation |

Table 3: Other Applications of ML-7 Treatment

| Cell/Tissue Type | ML-7 Concentration (µM) | Treatment Duration | Application | Observed Effect |

| Neurons | 10 | Not Specified | Electrophysiology | Reduced excitability |

| Smooth Muscle | 0.1 - 10 | Not Specified | Contraction Assay | Decreased tonic and phasic contractions |

Experimental Protocols

Protocol 1: General Guidelines for ML-7 Treatment in Cell Culture

-

Reconstitution: Prepare a stock solution of ML-7 hydrochloride in sterile DMSO or ethanol. For example, a 10 mM stock can be prepared and stored at -20°C.

-

Cell Seeding: Plate cells at a density appropriate for the specific assay and allow them to adhere and reach the desired confluency.

-

Treatment: Dilute the ML-7 stock solution in fresh cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve (e.g., 1, 5, 10, 20, 50 µM) to determine the optimal concentration for your cell line.

-

Incubation: The incubation time should be optimized based on the biological process being studied. For short-term effects on contractility, a few hours may be sufficient. For processes like cell migration or apoptosis, longer incubation times (e.g., 12, 24, 48, 72 hours) are typically required.

-

Controls: Always include a vehicle control (e.g., DMSO or ethanol at the same final concentration as in the ML-7 treated samples) to account for any effects of the solvent.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol is adapted from standard wound healing assay procedures.

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of ML-7 or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different points for each time point and treatment condition. The rate of wound closure is an indicator of cell migration.

Protocol 3: Transwell Invasion Assay

This protocol is based on standard transwell invasion assay procedures.[4][5]

-

Coating Inserts: Coat the upper surface of transwell inserts (typically with 8 µm pores) with a thin layer of Matrigel or another extracellular matrix component. Allow the gel to solidify.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the coated inserts.

-

Treatment: Add the desired concentration of ML-7 or vehicle control to the cell suspension in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a period sufficient to allow for cell invasion (e.g., 24-72 hours).

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with a suitable dye (e.g., crystal violet or DAPI).

-

Imaging and Quantification: Count the number of stained cells in several random fields of view under a microscope.

Protocol 4: Caspase-3/7 Activity Assay for Apoptosis

This protocol is a general guideline for measuring effector caspase activity.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with various concentrations of ML-7 or a vehicle control. It is also advisable to include a positive control for apoptosis (e.g., staurosporine).

-

Time Course: To determine the optimal treatment duration, perform the assay at multiple time points (e.g., 6, 12, 24, 48 hours).

-

Assay Procedure: At each time point, add a luminogenic or fluorogenic caspase-3/7 substrate to the wells according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time to allow for substrate cleavage.

-

Measurement: Measure the luminescence or fluorescence using a plate reader. An increase in signal indicates an increase in caspase-3/7 activity.

-

Data Analysis: Normalize the signal to a cell viability assay (e.g., CellTiter-Glo®) to account for differences in cell number.

Conclusion

The optimal treatment duration for ML-7 is a critical parameter that must be empirically determined for each experimental system. The information and protocols provided in these application notes serve as a comprehensive starting point for researchers. By carefully considering the cell type, the biological question, and by performing appropriate dose-response and time-course experiments, researchers can effectively utilize ML-7 to investigate the role of MLCK in their specific area of interest.

References